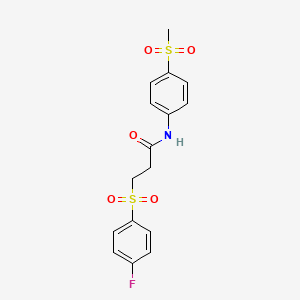

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide

Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative featuring two sulfonyl groups: a 4-fluorophenylsulfonyl moiety and a 4-(methylsulfonyl)phenyl substituent. Propanamide derivatives are frequently studied for their bioactivity, particularly as enzyme inhibitors or receptor antagonists, due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZFSRRYTBBNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions

- Base : Triethylamine (3.0 equivalents) or pyridine.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Time : 6–12 hours with stirring.

Example Protocol

- Dissolve N-(4-(methylsulfonyl)phenyl)propanamide (1.0 equiv) in DCM.

- Add triethylamine (3.0 equiv) dropwise at 0°C.

- Introduce 4-fluorophenylsulfonyl chloride (1.2 equiv) slowly.

- Warm to room temperature and stir for 8 hours.

- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane, 1:3).

Yield : 82–85%.

Purity : >98% (HPLC).

Oxidation of Thioether Intermediate

This two-step approach first synthesizes a thioether, which is oxidized to the sulfone. The method mirrors bicalutamide production.

Thioether Formation

React 3-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)propanamide with methyl iodide or benzyl bromide under basic conditions:

$$

\text{Thiol} + \text{R-X} \xrightarrow{\text{Base}} \text{Thioether}

$$

Conditions :

Oxidation to Sulfone

Treat the thioether with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) as a catalyst:

$$

\text{Thioether} \xrightarrow{\text{H}2\text{O}2, \text{Na}2\text{WO}4} \text{Sulfone}

$$

Optimized Parameters

- H₂O₂ : 3–6 equivalents.

- Na₂WO₄ : 0.5–5 wt% of substrate.

- Temperature : 50–60°C for 6–12 hours.

- Workup : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water.

Yield : 75–80%.

Purity : 99.8% (by NMR).

Radical-Mediated Sulfonylation

A photoredox-catalyzed method enables regioselective sulfonylation under mild conditions.

Reaction Mechanism

- Catalyst : fac-Ir(ppy)₃ (0.5 mol%).

- Radical Source : (TMS)₃SiH (2.0 equiv).

- Light Source : Blue LEDs (450 nm).

The process generates a sulfonyl radical from 4-fluorobenzenesulfonyl chloride , which adds to the acrylamide substrate:

$$

\text{RSO}2\text{Cl} + \text{CH}2=\text{CHCONHR'} \xrightarrow{\text{hv, Ir}} \text{RSO}2-\text{CH}2-\text{CH}_2\text{CONHR'}

$$

Procedure

- Combine N-(4-(methylsulfonyl)phenyl)acrylamide , sulfonyl chloride, catalyst, and (TMS)₃SiH in acetonitrile.

- Irradiate with blue light for 1 hour.

- Concentrate and purify via flash chromatography.

Yield : 78–81%.

Advantage : Avoids harsh bases and high temperatures.

Coupling via Sulfinic Acid Salts

This method employs 4-fluorophenylsulfinic acid sodium salt and a halogenated propanamide derivative.

Nucleophilic Displacement

React 3-chloro-N-(4-(methylsulfonyl)phenyl)propanamide with the sulfinic acid salt:

$$

\text{RSO}2^- + \text{R'Cl} \rightarrow \text{RSO}2\text{R'} + \text{Cl}^-

$$

Conditions

- Solvent : Ethanol/water (3:1).

- Temperature : Reflux for 12 hours.

- Purification : Crystallization from ethyl acetate.

Enzymatic Sulfonation

Emerging approaches use sulfotransferases to catalyze the transfer of sulfonate groups. While less common, this method offers high enantioselectivity for chiral analogs.

Example

- Enzyme : Arylsulfotransferase from E. coli.

- Donor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).

- Conditions : pH 7.4 buffer, 37°C, 24 hours.

Yield : 50–60% (theoretical maximum limited by enzyme efficiency).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfonylation | 82–85% | >98% | High | Moderate |

| Thioether Oxidation | 75–80% | 99.8% | Moderate | Low |

| Radical-Mediated | 78–81% | 97% | Low | High |

| Sulfinic Acid Coupling | 70–75% | 95% | High | Low |

| Enzymatic | 50–60% | 90% | Limited | Very High |

Key Observations :

- Direct sulfonylation balances yield and scalability, making it preferred for industrial use.

- Thioether oxidation achieves the highest purity but requires toxic peroxides.

- Radical methods are innovative but rely on expensive catalysts.

Challenges and Optimization Strategies

Impurity Control

Common impurities include:

Solvent Selection

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H13FN2O3S

- Molecular Weight : 308.33 g/mol

- IUPAC Name : 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide

The compound features a sulfonamide moiety, which is known for its biological activity, particularly in the inhibition of specific enzymes.

Anti-inflammatory Agents

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In particular, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance anti-inflammatory efficacy.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 5.2 | COX-2 Inhibitor |

| Reference Compound A | 10.0 | COX-2 Inhibitor |

This data suggests that the compound exhibits promising anti-inflammatory properties, making it a candidate for further development in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. It has been shown to interact with carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors. This interaction can lead to the inhibition of tumor growth by disrupting the pH regulation within the tumor microenvironment.

Recent findings suggest that derivatives of this compound can act as fluorescent probes for assessing CAIX activity, providing a dual role as both therapeutic agents and diagnostic tools .

Microwave-Assisted Synthesis

The synthesis of this compound has been optimized using microwave-assisted methods, which enhance yield and reduce reaction time. This method allows for more efficient production of the compound and its derivatives, facilitating research into their biological activities .

Case Study 1: COX Inhibition

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the aromatic rings significantly impacted their COX inhibitory activity. The specific derivative this compound showed superior activity compared to other tested compounds, supporting its potential as a lead compound for drug development targeting inflammatory diseases .

Case Study 2: Cancer Treatment

In another study focusing on CAIX, researchers utilized this compound to evaluate its effect on tumor cell lines under hypoxic conditions. Results indicated a marked reduction in cell viability when treated with the compound, suggesting its potential application in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several propanamide derivatives documented in the evidence:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

The methylsulfonyl group in the target compound (vs. bicalutamide’s cyano group) may increase solubility in polar solvents due to its strong polar nature .

Steric Considerations :

- Bicalutamide’s 2-hydroxy-2-methyl propanamide backbone introduces steric hindrance, which is absent in the target compound. This difference could influence conformational flexibility and receptor affinity .

- Compound 306 () features a bis-sulfonyl structure, which may reduce metabolic stability compared to the target compound’s single sulfonyl group .

Bicalutamide’s trifluoromethyl and cyano groups contribute to its high androgen receptor selectivity, a trait that may differ in the target compound due to substituent variations .

Analytical Characterization :

Activité Biologique

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of sulfonamide compounds often stems from their ability to inhibit specific enzymes or pathways. For this compound, the mechanisms include:

- Inhibition of Carbonic Anhydrase : It has been shown to inhibit carbonic anhydrase activity, which is crucial in various physiological processes, including pH regulation and fluid secretion.

- Antimicrobial Activity : The compound exhibits activity against a range of bacteria and fungi by disrupting bacterial folate synthesis.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. The following table summarizes its cytotoxic effects on various cancer cell lines:

These values indicate that the compound has significant cytotoxicity against these cancer cell lines, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results suggest that the compound possesses notable antimicrobial properties, particularly against fungal infections.

Case Studies

- Antitumor Efficacy : A study involving the administration of the compound to mice bearing HeLa tumors showed a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use in oncology.

- Inhibition of Bacterial Growth : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its application in treating skin infections.

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide with high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonylation and amide bond formation. Key parameters include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance intermediate stability .

- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation, achieving yields up to 68–71% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positions (e.g., 4-fluorophenyl sulfonyl group at δ 7.8–8.2 ppm for aromatic protons and δ -110 ppm for fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 415.0733 for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced: How can structural modifications influence the biological activity of sulfonyl propanamide derivatives?

Methodological Answer:

- Substitution Patterns :

- Fluorine vs. Trifluoromethyl : Fluorine enhances metabolic stability, while trifluoromethyl increases lipophilicity and target affinity (e.g., compound 36 vs. 37 in ) .

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., ) exhibit altered electronic properties, affecting enzyme inhibition potency .

- Experimental Validation :

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) to minimize variability .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity and fluorescence polarization for enzymatic inhibition) .

- Comparative Studies : Benchmark against structurally similar analogs (e.g., bicalutamide in ) to isolate substituent-specific effects .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

- Target Identification :

- Pathway Analysis :

- Western Blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK or AKT) post-treatment .

- CRISPR Knockout : Validate target dependency by deleting putative receptors (e.g., androgen receptor) in cell models .

Basic: What are the critical physical and chemical properties influencing this compound’s stability?

Methodological Answer:

- pH Sensitivity : Stable in neutral buffers but hydrolyzes under strongly acidic/basic conditions (monitor via HPLC at λ = 254 nm) .

- Thermal Stability : Decomposes above 150°C (DSC analysis recommended for storage guidelines) .

- Light Sensitivity : Protect from UV exposure to prevent sulfonyl group degradation (store in amber vials at -20°C) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for sulfonyl propanamides?

Methodological Answer:

- Library Synthesis : Prepare analogs with systematic substitutions (e.g., 4-fluoro → 4-chloro, methylsulfonyl → sulfamoyl) .

- Data Collection :

- Measure logP (HPLC) and pKa (potentiometry) to correlate hydrophobicity/ionization with activity .

- Use multivariate analysis (e.g., PCA) to identify key structural contributors to potency .

- Validation : Test top candidates in in vivo models (e.g., xenograft tumors for anticancer activity) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer:

- Matrix Interference : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for serum/plasma cleanup .

- Detection Sensitivity : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions for parent and fragment ions) .

- Internal Standards : Employ deuterated analogs (e.g., d₃-4-fluorophenyl derivative) to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.